![molecular formula C9H21O2PS2 B14662514 O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate CAS No. 50728-08-0](/img/structure/B14662514.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS2. It is known for its unique structure, which includes an ethyl group, a sulfanyl group, and a propylphosphonothioate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate typically involves the reaction of propylphosphonothioic acid with ethyl alcohol and 2-(ethylsulfanyl)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate: Similar structure but with an ethyl group instead of a propyl group.
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate: Contains a cyclohexyl group instead of a propyl group.
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
50728-08-0 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[ethoxy(2-ethylsulfanylethylsulfanyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-12(10,11-5-2)14-9-8-13-6-3/h4-9H2,1-3H3 |
InChI Key |
ITELISRZYXCIFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OCC)SCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


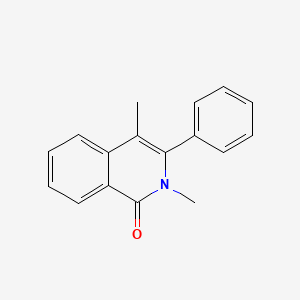
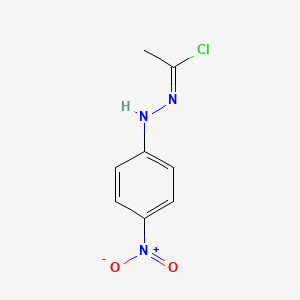
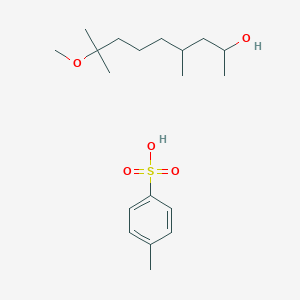
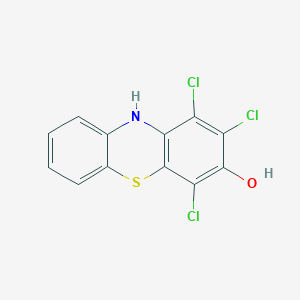
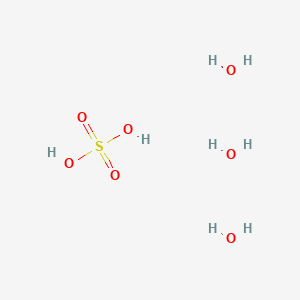
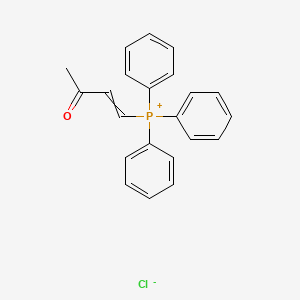
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
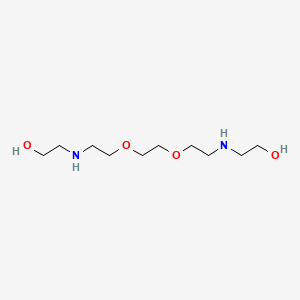

![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
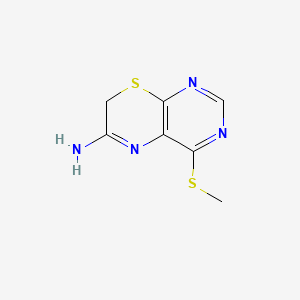
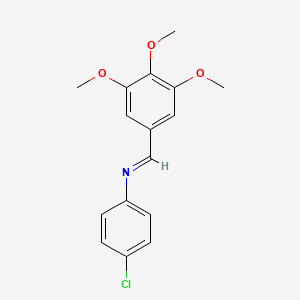
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
